![molecular formula C13H9BrIN3O2S B1521727 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine CAS No. 875781-45-6](/img/structure/B1521727.png)
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine
Overview
Description
“2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine” is a solid, colorless or light yellow crystal that is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . It has a complex heterocyclic structure with many important properties and uses .
Molecular Structure Analysis
The molecular formula of “2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine” is C13H9BrIN3O2S, and its molecular weight is 478.1 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
“2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine” is a strong oxidizing agent that can carry out oxidation reactions with many organic and inorganic substances . The specific chemical reactions involving this compound are not clearly mentioned in the available resources.Physical And Chemical Properties Analysis
“2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine” has a high melting point and boiling point, and it can exist stably at high temperatures . Its predicted boiling point is 560.1±60.0 °C, and its predicted density is 2.11±0.1 g/cm3 .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives have shown significant antimicrobial activity . They could be used in the development of new antimicrobial drugs.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . They could be explored for the development of antiviral therapies.
Antifungal Activity
These compounds have shown antifungal properties . This suggests potential use in the treatment of fungal infections.
Antioxidant Activity
Pyrrolopyrazine derivatives have demonstrated antioxidant activities . They could be used in the development of antioxidant therapies.
Antitumor Activity
These compounds have shown potential in antitumor activity . This suggests they could be explored for the development of cancer therapies.
Kinase Inhibitory Activity
5H-pyrrolo[2,3-b]pyrazine derivatives, in particular, have shown more activity on kinase inhibition . This suggests potential applications in the treatment of diseases related to kinase activity.
Drug Discovery Research
The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . It could be used in the design and synthesis of new leads to treat various diseases.
Safety and Hazards
“2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine” may be irritating to the eyes, skin, and mucous membranes at high concentrations, and contact should be avoided . When using it, gloves, protective glasses, and a protective mask should be worn, and the operation should be carried out in a well-ventilated place .
properties
IUPAC Name |
2-bromo-7-iodo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(15)12-13(18)16-6-11(14)17-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONWBLJGJMTBKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrIN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671912 | |
Record name | 2-Bromo-7-iodo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
875781-45-6 | |
Record name | 2-Bromo-7-iodo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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